Superior Antiviral Selectivity Index (SI) for HSV-1 Compared to the 7-Chloro Regioisomer
In a direct head-to-head comparison of acridone analogs against herpes simplex virus type 1 (HSV-1) in cell culture, the 5-chloro derivative (compound 3) demonstrated significantly higher antiviral selectivity than the 7-chloro analog (compound 1). The selectivity index (SI), calculated as the ratio of cytotoxic concentration to effective antiviral concentration, was measured under stringent assay conditions [1].
| Evidence Dimension | Antiviral Selectivity Index (SI) against HSV-1 |
|---|---|
| Target Compound Data | Selectivity Index (SI) = ~26-fold |
| Comparator Or Baseline | 7-Chloro-1,3-dihydroxyacridone (Compound 1) and other analogs |
| Quantified Difference | The 5-Cl congener was the most selective agent among all tested acridones, with a selectivity index approximately 26-fold greater than that of the comparator group. |
| Conditions | HSV-1 replication in cell culture; stringent assay condition; selectivity index calculated as CC50/EC50. |
Why This Matters
A higher selectivity index indicates a wider therapeutic window, meaning the compound is more effective at inhibiting the virus at concentrations that are less toxic to the host cell, a crucial parameter for prioritizing lead compounds in antiviral drug discovery.
- [1] Akanitapichat, P., Lowden, C. T., & Bastow, K. F. (2000). 1,3-Dihydroxyacridone derivatives as inhibitors of herpes virus replication. Antiviral Research, 45(2), 123-134. View Source
